molecular formula C8H12S2 B14637065 3,7-Dimethylidene-1,5-dithiocane CAS No. 52342-53-7

3,7-Dimethylidene-1,5-dithiocane

Katalognummer: B14637065
CAS-Nummer: 52342-53-7
Molekulargewicht: 172.3 g/mol
InChI-Schlüssel: LBHXTCFPXWDOLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.

Eigenschaften

CAS-Nummer

52342-53-7

Molekularformel

C8H12S2

Molekulargewicht

172.3 g/mol

IUPAC-Name

3,7-dimethylidene-1,5-dithiocane

InChI

InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2

InChI-Schlüssel

LBHXTCFPXWDOLO-UHFFFAOYSA-N

Kanonische SMILES

C=C1CSCC(=C)CSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.